molecular formula C9H8BrFN4 B13626449 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine

1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13626449
M. Wt: 271.09 g/mol
InChI Key: UPRCOFHXAUTHGY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 1h-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The bromine and fluorine atoms can also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various pathways, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzyl alcohol: A related compound with similar structural features but different functional groups.

    2-Bromo-5-fluorobenzyl bromide: Another similar compound used in organic synthesis.

    2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene: A compound with a benzothiophene ring instead of a triazole ring.

Uniqueness

1-(5-Bromo-2-fluorobenzyl)-1h-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for various applications. Compared to similar compounds, it offers a versatile platform for the development of new molecules with diverse functionalities.

Properties

Molecular Formula

C9H8BrFN4

Molecular Weight

271.09 g/mol

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8BrFN4/c10-7-1-2-8(11)6(3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)

InChI Key

UPRCOFHXAUTHGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CN2C=NC(=N2)N)F

Origin of Product

United States

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